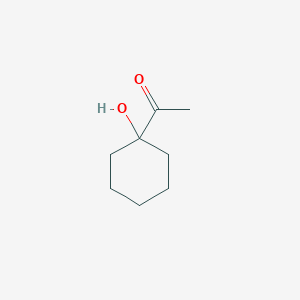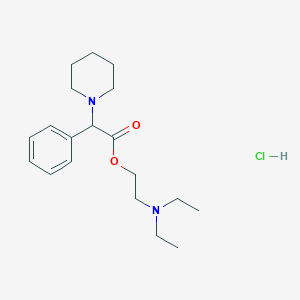
Bietamiverine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bietamiverine hydrochloride is a chemical compound known for its antispasmodic properties, similar to those of papaverine. It is primarily used in veterinary medicine to alleviate spasms. The molecular formula of this compound is C19H30N2O2.HCl, and it has a molecular weight of 354.91 .
Preparation Methods
Bietamiverine hydrochloride can be synthesized through several methods:
Reaction of Piperidine with Phenylchloroacetic Acid Ethyl Ester: This method involves reacting piperidine with phenylchloroacetic acid ethyl ester in chloroform.
Reaction of β-Diethylaminoethyl Phenylbromoacetate with Piperidine: This method involves the reaction of β-diethylaminoethyl phenylbromoacetate with piperidine in chloroform.
Reaction of Ethyl α-(1-Piperidyl)phenylacetate with β-Diethylaminoethyl Chloride: This method involves the reaction of ethyl α-(1-piperidyl)phenylacetate with β-diethylaminoethyl chloride.
Chemical Reactions Analysis
Bietamiverine hydrochloride undergoes various chemical reactions:
Reduction: Reduction reactions are possible, but detailed conditions are not specified.
Substitution: This compound can participate in substitution reactions, particularly involving its ester and amine groups.
Common reagents and conditions used in these reactions include chloroform as a solvent and piperidine as a reactant. Major products formed from these reactions include derivatives of bietamiverine with modified functional groups .
Scientific Research Applications
Bietamiverine hydrochloride has several scientific research applications:
Chemistry: It is used in the synthesis of various derivatives for studying structure-activity relationships.
Biology: Its antispasmodic properties make it useful in biological studies related to muscle spasms and related conditions.
Industry: It is used in the pharmaceutical industry for the development of antispasmodic drugs
Mechanism of Action
Bietamiverine hydrochloride exerts its effects by targeting muscarinic acetylcholine receptors, specifically the M1, M2, and M3 subtypes. It acts as an antagonist, inhibiting the action of acetylcholine at these receptors, which leads to a reduction in muscle spasms .
Comparison with Similar Compounds
Bietamiverine hydrochloride is similar to other antispasmodic compounds such as papaverine and mebeverine. it is unique in its specific receptor targets and its use in veterinary medicine. Similar compounds include:
Papaverine: Another antispasmodic agent with a similar mechanism of action.
Mebeverine: Used for treating irritable bowel syndrome and has a different chemical structure but similar therapeutic effects.
This compound stands out due to its specific receptor targets and its application in veterinary medicine.
Properties
CAS No. |
1477-10-7 |
|---|---|
Molecular Formula |
C19H31ClN2O2 |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C19H30N2O2.ClH/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21;/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3;1H |
InChI Key |
XZKSTBXJKGLMLG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |
Related CAS |
479-81-2 (Parent) |
Synonyms |
Bietamiverine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


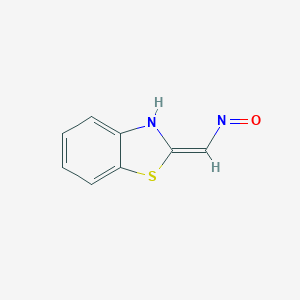
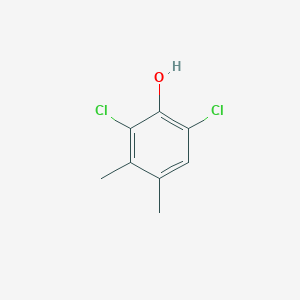

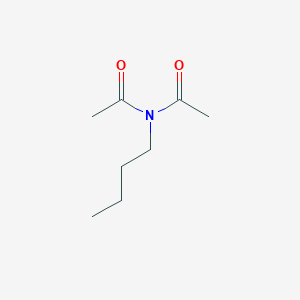
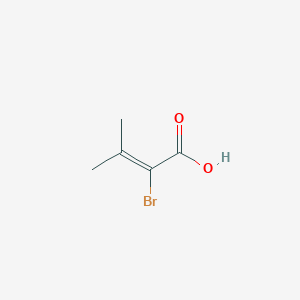

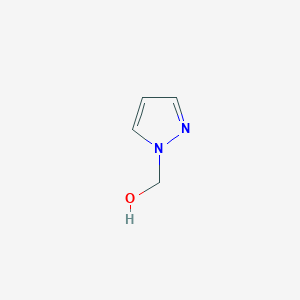
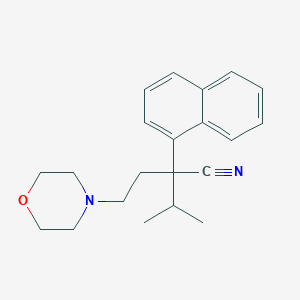
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)
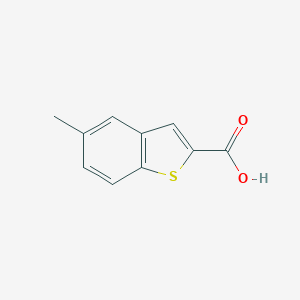
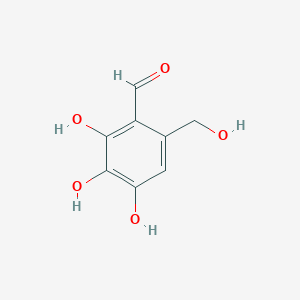
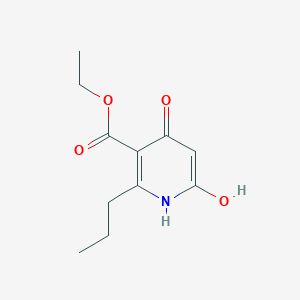
![4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B75590.png)
